molecular formula C11H20OS B12694495 (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one CAS No. 57129-14-3

(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one

Cat. No.: B12694495
CAS No.: 57129-14-3
M. Wt: 200.34 g/mol
InChI Key: HJFSNLWDUINFTB-IUCAKERBSA-N
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Description

(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is an organic compound characterized by its cyclohexanone core structure with specific stereochemistry The compound features a methyl group and a methylsulfanylpropan-2-yl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to identify potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexanol: A reduced form of the compound with an alcohol group.

    (2S,5S)-5-methyl-2-(2-methylsulfonylpropan-2-yl)cyclohexan-1-one: An oxidized form with a sulfone group.

    (2S,5S)-5-methyl-2-(2-methylthioethyl)cyclohexan-1-one: A similar compound with a different alkyl chain.

Uniqueness

The unique stereochemistry and functional groups of (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one contribute to its distinct reactivity and potential applications. Its specific configuration may result in unique interactions with biological targets and chemical reagents.

Properties

CAS No.

57129-14-3

Molecular Formula

C11H20OS

Molecular Weight

200.34 g/mol

IUPAC Name

(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

HJFSNLWDUINFTB-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C(=O)C1)C(C)(C)SC

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)SC

Origin of Product

United States

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